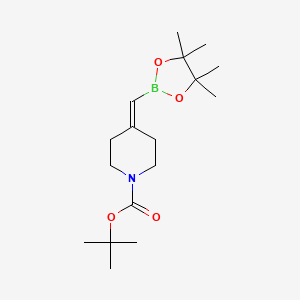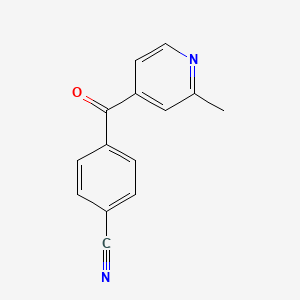
4-(4-シアノベンゾイル)-2-メチルピリジン
概要
説明
4-(4-Cyanobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a cyanobenzoyl group attached to the fourth position of the pyridine ring and a methyl group at the second position
科学的研究の応用
4-(4-Cyanobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
作用機序
Target of Action
Related compounds such as 4-cyanobenzoic acid are often used in organic synthesis , suggesting that 4-(4-Cyanobenzoyl)-2-methylpyridine may interact with various biological targets depending on the specific context.
Mode of Action
For instance, 4-Cyanobenzoyl chloride, a related compound, participates in the benzylamine acylation of Argopore MB-CHO resin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Cyanobenzoyl)-2-methylpyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
4-(4-Cyanobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the acylation of benzylamine in the presence of pyridine and a catalyst . Additionally, it reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 4-(4-Cyanobenzoyl)-2-methylpyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of new liquid crystalline heteroaromatic compounds, which can affect cellular behavior . The compound’s impact on gene expression and cell signaling pathways underscores its potential as a tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, 4-(4-Cyanobenzoyl)-2-methylpyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules, such as 4-hydroxy-TEMPO, indicates its potential for targeted biochemical applications . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(4-Cyanobenzoyl)-2-methylpyridine over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 4-(4-Cyanobenzoyl)-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings . Understanding these threshold effects is crucial for safe and effective use of the compound in research.
Metabolic Pathways
4-(4-Cyanobenzoyl)-2-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of 4-(4-Cyanobenzoyl)-2-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
4-(4-Cyanobenzoyl)-2-methylpyridine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions . These localization patterns are important for understanding the compound’s role in cellular processes and developing targeted applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanobenzoyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-(4-Cyanobenzoyl)-2-methylpyridine may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and efficiency. For instance, the coupling of aryl Grignard reagents with acyl chlorides under mild conditions in eco-friendly solvents like 2-methyltetrahydrofuran can be employed .
化学反応の分析
Types of Reactions
4-(4-Cyanobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyanobenzoyl group can yield 4-(4-aminobenzoyl)-2-methylpyridine.
類似化合物との比較
Similar Compounds
- 4-Cyanobenzoyl chloride
- 4-Nitrobenzoyl chloride
- 4-Methoxybenzoyl chloride
- 4-Bromobenzoyl chloride
Uniqueness
4-(4-Cyanobenzoyl)-2-methylpyridine is unique due to the presence of both a cyanobenzoyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
4-(2-methylpyridine-4-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-8-13(6-7-16-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBGLMFSXKALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)
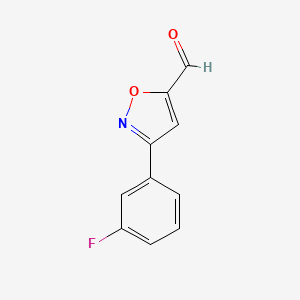
![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)
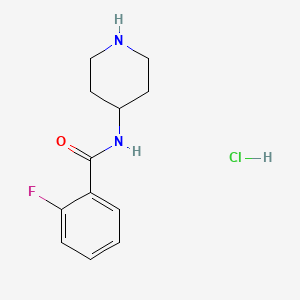
![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)
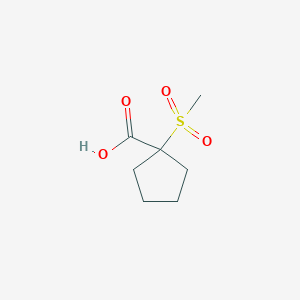
![2-[(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetohydrazide](/img/structure/B1441215.png)


![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)

